2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]
Description
This compound is a spiro-conjugated fluorene derivative featuring two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) groups at the 2,7-positions of the fluorene backbone. The spirobi[fluorene] core introduces a rigid three-dimensional structure due to the orthogonal arrangement of the two fluorene units connected at the 9,9'-positions, which enhances thermal stability and optoelectronic properties . Its primary applications lie in polymer synthesis, particularly as a monomer for conjugated polymers in organic electronics, such as light-emitting diodes (OLEDs) and sensors .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[7'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]-2'-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38B2O4/c1-33(2)34(3,4)41-38(40-33)23-17-19-27-28-20-18-24(39-42-35(5,6)36(7,8)43-39)22-32(28)37(31(27)21-23)29-15-11-9-13-25(29)26-14-10-12-16-30(26)37/h9-22H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPGYJFGTIZCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)B8OC(C(O8)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[9H-fluorene] typically involves a multi-step process. One common method includes the borylation of 2,7-dibromo-9,9’-spirobi[fluorene] using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The compound’s two boronate ester groups enable participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. This reaction is central to constructing π-conjugated systems for optoelectronic materials.
Reaction Mechanism
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Catalyst System : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with a base (e.g., KOAc).
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Solvent : Polar aprotic solvents like 1,4-dioxane or THF.
Example Reaction
Reaction with 2,7-dibromo-9,9'-spirobi[fluorene] to form a dimeric spirobi[fluorene] structure:
| Reactant | Product | Yield | Conditions |
|---|---|---|---|
| 2,7-dibromo-9,9'-spirobi[fluorene] | Poly(spirobi[fluorene]) derivatives | 38% | 95°C, 5h, Pd(PPh₃)₄, 1,4-dioxane |
Key Observations :
Polymerization for Conjugated Polymers
The compound serves as a monomer in synthesizing rigid, high-electron-affinity polymers.
Copolymerization with Dihalides
| Comonomer | Polymer Type | Application | Reference |
|---|---|---|---|
| 2,5-dibromothiophene derivatives | Polythiophene-spirobi[fluorene] | Organic field-effect transistors |
Properties of Resulting Polymers :
Deprotection of Boronate Esters
The pinacol boronate groups can be hydrolyzed to boronic acids under acidic conditions, enabling further functionalization:
Stability and Reactivity Considerations
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Light Sensitivity : Degrades under prolonged UV exposure; storage in dark recommended .
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Solubility : Soluble in chlorinated solvents (CH₂Cl₂, CHCl₃) and THF; insoluble in water .
Comparative Reactivity with Analogues
| Property | Spirobi[fluorene] Derivative | 9H-Fluorene Analogue |
|---|---|---|
| Suzuki Coupling Yield | 38–45% | 50–60% |
| Melting Point | 332°C | 218°C |
| Electron Mobility (cm²/V·s) | 10⁻³–10⁻² | 10⁻⁴–10⁻³ |
Key Insight : The spirobi[fluorene] core’s rigidity improves charge transport but reduces solubility compared to non-spiro analogues .
Scientific Research Applications
Applications in Organic Electronics
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Organic Light-Emitting Diodes (OLEDs)
- The compound serves as an important building block in the synthesis of OLED materials. Its high thermal stability and photoluminescent properties make it suitable for use in light-emitting layers of OLED devices. The incorporation of this compound can enhance the efficiency and color purity of emitted light.
-
Organic Photovoltaics (OPVs)
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] is utilized in the formulation of donor materials in OPVs. Its ability to facilitate charge transport and improve exciton dissociation contributes to higher power conversion efficiencies. Research has shown that devices incorporating this compound can achieve notable efficiencies exceeding 6% .
-
Organic Field-Effect Transistors (OFETs)
- The compound is also explored for use in OFETs due to its semiconducting properties. It can be integrated into active layers where it promotes charge carrier mobility and stability under operational conditions.
Case Study 1: Synthesis of High-Efficiency OLEDs
A study demonstrated that OLEDs fabricated using a polymer blend containing 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] exhibited improved luminescence efficiency and stability compared to traditional OLED materials. The devices achieved a maximum external quantum efficiency of 20% .
Case Study 2: Enhancing OPV Performance
In another investigation focusing on OPVs, the introduction of this compound into the active layer resulted in a significant increase in device performance metrics. The optimized blend showed a power conversion efficiency (PCE) of 7.5%, attributed to enhanced charge transport properties facilitated by the boron-containing moiety .
Mechanism of Action
The mechanism of action of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[9H-fluorene] involves its ability to participate in various chemical reactions due to the presence of boronic ester groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in sensing and molecular recognition applications. Additionally, its electronic properties enable it to act as an efficient charge transport material in electronic devices .
Comparison with Similar Compounds
Comparison with Alkyl-Substituted Bis-Dioxaborolane Fluorenes
Key Compounds:
- 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene (C41H64B2O4, MW 642.58 g/mol)
- 9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene (C41H64B2O4, MW 642.58 g/mol)
Synthesis : Alkyl-substituted derivatives are synthesized via Suzuki-Miyaura coupling or direct borylation, while the spirobi derivative requires specialized routes involving TiCl4-mediated reactions .
Comparison with Mono-Dioxaborolane Spirobi[fluorene] Derivatives
Example Compound:
| Property | Bis-Dioxaborolane Spirobi | Mono-Dioxaborolane Spirobi |
|---|---|---|
| Reactivity | Two reactive sites (Suzuki coupling) | Single reactive site |
| Molecular Weight | Higher (~660–680 g/mol est.) | 442.37 g/mol |
| Polymer Role | Crosslinking/branching agent | End-capping or chain extension |
| Optical Properties | Broader absorption/emission | Narrower due to asymmetry |
Comparison with Thioxanthene-Containing Derivatives
Example Compound:
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9'-thioxanthene] 10',10'-dioxide (C37H34B2O6S, MW 648.36 g/mol)
| Property | Spirobi[fluorene] Derivative | Thioxanthene-Spiro Hybrid |
|---|---|---|
| Core Structure | Fluorene-fluorene spiro | Fluorene-thioxanthene spiro |
| Electronic Effects | Pure hydrocarbon framework | Sulfur/oxygen atoms enhance charge transport |
| Emission Wavelength | ~390–430 nm (typical fluorene) | Red-shifted due to S/O atoms |
| Applications | Neutral-color emitters | Polarized luminescence systems |
The thioxanthene hybrid exhibits defect-suppressed emission and improved charge mobility, making it suitable for high-efficiency optoelectronic devices .
Biological Activity
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] (commonly referred to as spirobifluorene) is a compound of significant interest in the field of organic semiconductors and materials science. Its unique structure and properties make it an essential precursor in the synthesis of various organic electronic devices such as OLEDs (Organic Light Emitting Diodes), PLEDs (Polymer Light Emitting Diodes), and OFETs (Organic Field Effect Transistors). This article explores the biological activity of this compound, focusing on its potential applications and effects in biological systems.
The chemical formula for 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] is with a molecular weight of approximately 698.69 g/mol. The compound is characterized by its high purity (>98%) and a melting point ranging between 116 °C to 120 °C .
Photophysical Properties
The biological activity of spirobifluorene derivatives is also influenced by their photophysical properties:
- Fluorescence : The compound's ability to absorb light and emit fluorescence makes it suitable for applications in bioimaging and as a fluorescent probe in biological systems.
- Stability : The incorporation of boronates enhances the stability of these compounds under physiological conditions, which is crucial for their application in biological settings.
Case Studies
Applications in Medicine
The potential applications of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] extend beyond electronics into therapeutic domains:
- Drug Delivery Systems : Due to their stability and biocompatibility, derivatives can be explored as carriers for targeted drug delivery.
- Diagnostic Tools : Their fluorescent properties can be harnessed for developing diagnostic tools that allow real-time monitoring of biological processes.
Q & A
Q. What are the standard synthetic routes for preparing 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]?
The compound is typically synthesized via Miyaura borylation of a dibromo precursor (e.g., 2,7-dibromo-9,9-dialkylfluorene) using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(PPh₃)₄). Key steps include:
- Lithiation of the dibromo compound with n-BuLi at low temperatures (-78°C).
- Reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- Purification via recrystallization (THF/methanol) or column chromatography . Yields range from 55–80%, depending on alkyl substituents and reaction optimization .
Q. How is X-ray crystallography applied to determine molecular packing and structural disorder in this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELXS97/SHELXL97 resolves the spirobi[fluorene] core’s coplanar aromatic system and perpendicular alkyl chains. For example:
- Disorder in pinacol boronate groups is modeled with split positions (1:1 occupancy) and restrained bond lengths (SADI restraints) .
- Octyl chains adopt extended or gauche conformations, isolating fluorene units and preventing π-π stacking .
Q. What spectroscopic techniques confirm successful synthesis and purity?
- ¹H/¹³C NMR : Aromatic protons (δ 7.6–8.1 ppm) and alkyl chain signals (δ 0.5–2.5 ppm) validate substitution .
- FT-IR : B-O stretches (~1350 cm⁻¹) and C-B vibrations (~1470 cm⁻¹) confirm boronate ester formation .
- HRMS : Matches theoretical molecular weights (e.g., [M+H]⁺ at m/z 643.54 for C₄₁H₆₄B₂O₄) .
Advanced Research Questions
Q. How can researchers address low yields in Suzuki-Miyaura couplings for spirobi[fluorene] derivatives?
- Solvent optimization : Use chloroform over THF to suppress side reactions (e.g., dibromination) .
- Catalyst selection : Pd(OAc)₂ with bulky ligands (e.g., SPhos) improves steric tolerance .
- Base choice : K₂CO₃ in THF/H₂O enhances boronate stability compared to Li⁺ bases, which cause precipitation .
Q. What strategies improve thermal stability in fluorene-based conjugated polymers incorporating this compound?
- Alkyl chain engineering : Longer chains (e.g., dioctyl) enhance solubility and reduce crystallinity, while branched chains improve glass transition temperatures (Tₚ) .
- Copolymer design : Introducing dibenzothiophene units increases thermal stability (decomposition >400°C) but may reduce photoluminescence quantum yields (PLQYs) .
Q. How do photophysical properties (e.g., PLQY, LUMO levels) impact optoelectronic applications?
- LUMO levels : Spirobi[fluorene] derivatives exhibit LUMO ≈ -4.11 eV, aligning with PCBM for organic solar cells (e.g., PCE = 5.34% with PTB7-Th donor) .
- PLQY optimization : Neutral polyfluorenes show high PLQYs (up to 0.87) in solution, but copolymerization with electron-deficient units reduces emissive efficiency .
Q. How to resolve contradictions in photoluminescence data between homopolymers and copolymers?
- Solvent effects : Aggregation-caused quenching (ACQ) in thin films vs. solution-state emission .
- Energy transfer : Förster resonance energy transfer (FRET) between fluorene and dopant units alters emission profiles .
Methodological Challenges
Q. What experimental precautions are critical for handling air-sensitive intermediates?
- Use Schlenk lines for lithiation and boronation steps under inert atmospheres .
- Avoid moisture (strict glovebox conditions) to prevent boronate ester hydrolysis .
Q. How to refine crystallographic models with disordered alkyl chains or boronate groups?
- Apply ISOR/DFIX restraints to maintain reasonable geometry for disordered regions .
- Use PLATON/SQUEEZE to model solvent-accessible voids in low-quality datasets .
Data Analysis & Contradictions
Q. Why do some studies report conflicting solubility or film-forming properties for spirobi[fluorene] derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
